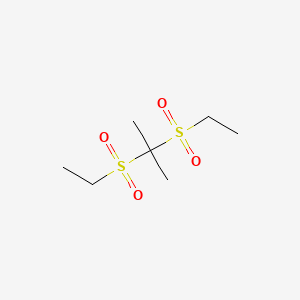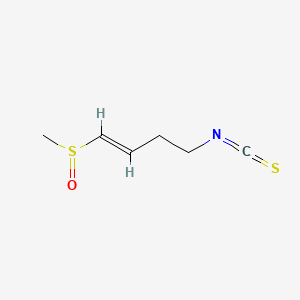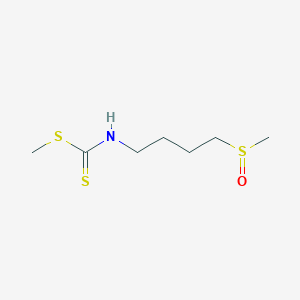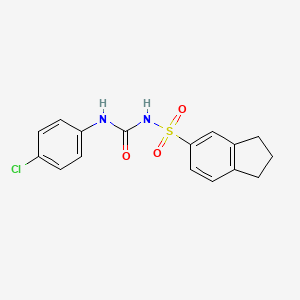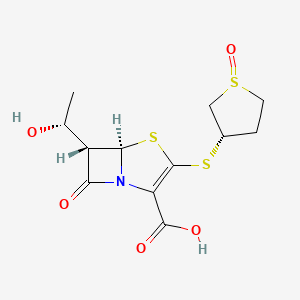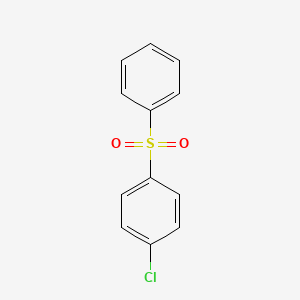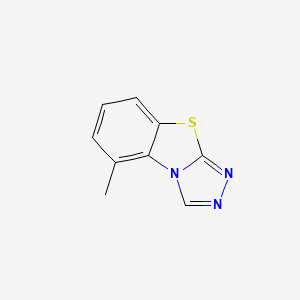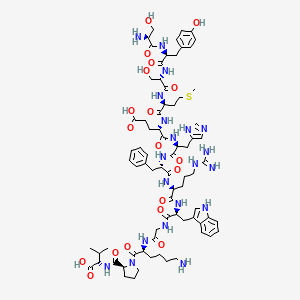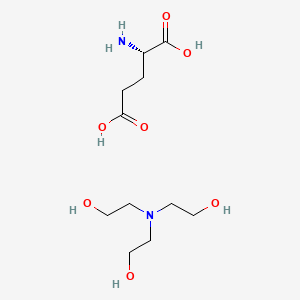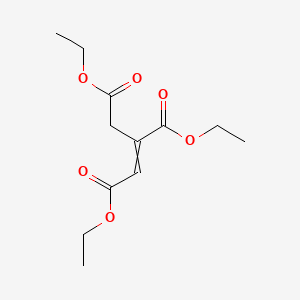
Boc-21-Amino-4,7,10,13,16,19-Hexaoxaheneicosansäure
Übersicht
Beschreibung
Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid, also known as t-Boc-N-amido-PEG6-acid, is a PEG linker containing a terminal carboxylic acid and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The terminal carboxylic acid of Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . It is a degradable ADC linker used in the synthesis of degradable antibody-drug conjugates (ADCs) and is also a PEG-based PROTAC linker used in PROTAC synthesis .Molecular Structure Analysis
The molecular formula of Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid is C20H39NO10 . Its molecular weight is 453.52 .Chemical Reactions Analysis
The terminal carboxylic acid of Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid has a molecular weight of 453.53 g/mol . It has 2 hydrogen bond donors and 10 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Antikörper-Wirkstoff-Konjugate (ADCs) Linker
Diese Verbindung kann als abbaubarer ADC-Linker verwendet werden . ADCs sind eine Klasse von biopharmazeutischen Medikamenten, die als gezielte Therapie zur Behandlung von Krebs entwickelt wurden. Sie sind komplexe Moleküle, die aus einem Antikörper bestehen, der an eine biologisch aktive, zytotoxische (krebshemmende) Nutzlast oder ein Medikament gekoppelt ist .
PROTACs Linker
“Boc-21-Amino-4,7,10,13,16,19-Hexaoxaheneicosansäure” kann auch als Linker bei der Synthese von Proteolyse-Targeting-Chimären (PROTACs) verwendet werden . PROTACs sind eine Klasse von Medikamenten, die durch die Rekrutierung einer E3-Ubiquitin-Ligase arbeiten, um ein bestimmtes Protein zur Degradation zu markieren .
Erhöhte Löslichkeit in wässrigen Medien
Der hydrophile Polyethylenglycol (PEG)-Spacer in dieser Verbindung erhöht seine Löslichkeit in wässrigen Medien . Diese Eigenschaft ist besonders nützlich in der Arzneimittelabgabe, wo die Löslichkeit die Bioverfügbarkeit eines Arzneimittels beeinflussen kann .
Bildung stabiler Amidbindungen
Die terminale Carbonsäure in dieser Verbindung kann mit primären Aminogruppen in Gegenwart von Aktivatoren (z. B. EDC oder HATU) reagieren, um eine stabile Amidbindung zu bilden . Diese Reaktion ist grundlegend in der Peptidsynthese und anderen Bereichen der Biokonjugation .
Entschützung unter milden sauren Bedingungen
Die Boc (tert-Butoxycarbonyl)-Gruppe in dieser Verbindung kann unter milden sauren Bedingungen entschützt werden, um das freie Amin zu bilden . Dies ist eine gängige Strategie in der organischen Synthese und der Peptidsynthese und ermöglicht die selektive Schutz- und Entschützung von funktionellen Gruppen .
Biokonjugationsanwendungen
Aufgrund ihrer Fähigkeit, stabile Amidbindungen zu bilden, und ihrer Entschützung unter milden sauren Bedingungen eignet sich diese Verbindung gut für Biokonjugationsanwendungen . Biokonjugation ist der Prozess der chemischen Verknüpfung von zwei Biomolekülen und wird in Bereichen wie der Arzneimittelentwicklung, Impfstoffentwicklung und der Erstellung von diagnostischen Instrumenten eingesetzt .
Wirkmechanismus
Target of Action
Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid is a complex compound that primarily targets primary amine groups . These groups play a crucial role in various biological processes, including protein synthesis and neurotransmitter regulation.
Mode of Action
The compound interacts with its targets through a process known as amide bond formation . The terminal carboxylic acid of the compound can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This interaction leads to significant changes in the biochemical properties of the target molecules.
Pharmacokinetics
The presence of the hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid. For instance, the pH of the environment can affect the compound’s ability to form amide bonds, with mild acidic conditions being optimal for the deprotection of the Boc group to form the free amine .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO10/c1-20(2,3)31-19(24)21-5-7-26-9-11-28-13-15-30-17-16-29-14-12-27-10-8-25-6-4-18(22)23/h4-17H2,1-3H3,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTYOIHYERRXQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373187 | |
| Record name | 21-(Boc-amino)-4,7,10,13,16,19-hexaoxaheneicosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
882847-13-4 | |
| Record name | 21-(Boc-amino)-4,7,10,13,16,19-hexaoxaheneicosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




